molecular formula C18H14N2O2S2 B2507816 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 921864-09-7

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2507816
CAS No.: 921864-09-7
M. Wt: 354.44
InChI Key: ZMJSFQSDJBFWDX-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative incorporating three distinct aromatic systems: a benzo[d]thiazole core, a furan-2-ylmethyl group, and a thiophen-2-yl substituent. This compound belongs to a class of molecules designed to exploit the pharmacological versatility of benzothiazoles, which are known for their bioactivity in targeting enzymes such as monoamine oxidases (MAOs), acetylcholinesterase (AChE), and vascular endothelial growth factor receptors (VEGFRs) .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-17(11-14-6-4-10-23-14)20(12-13-5-3-9-22-13)18-19-15-7-1-2-8-16(15)24-18/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJSFQSDJBFWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of benzo[d]thiazole and furan-2-ylmethylamine. These intermediates are then coupled with 2-(thiophen-2-yl)acetyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Synthetic Routes Overview

StepDescription
1Synthesize the benzothiazole core
2Add furan and thiophene groups
3Form the acetamide

Anticancer Properties

Recent studies have demonstrated that compounds similar to N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide exhibit significant anticancer activities. For instance, derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, including:

  • MCF7 (breast cancer)
  • A431 (epidermoid carcinoma)
  • A549 (lung carcinoma)

These compounds often inhibit key signaling pathways such as AKT and ERK, leading to apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF71.0Inhibition of AKT/ERK
Compound BA4311.5Induction of apoptosis
Compound CA5492.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial and fungal species. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

In Vitro Studies

A study demonstrated that this compound analogs exhibited low micromolar activity against purified enzymes critical for DNA repair processes. This suggests a promising avenue for enhancing cancer treatment efficacy through enzyme inhibition.

ADME Profile

The compound displays favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies in mice indicated good plasma and brain exposure following intraperitoneal dosing at 30 mg/kg body weight.

Structure–Activity Relationship (SAR)

SAR studies indicate that modifications to the benzo[d]thiazole and thiophene components can significantly influence the biological activity of the compounds. For instance:

Table 3: Summary of SAR Findings

ModificationEffect on Activity
Substituent on Benzo[d]thiazoleImpacts cytotoxicity enhancement with chemotherapeutics
Variations in Thiophene GroupAlters potency against microbial targets

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide depends on its application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary but often involve modulation of signaling pathways related to cell proliferation and apoptosis.

    Materials Science: In electronic applications, the compound’s mechanism involves the transport of electrons or holes through its conjugated system, contributing to the efficiency of devices like OLEDs and OPVs.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, bioactivity, and physicochemical properties.

Structural Analogues and Bioactivity

a. (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a–4p)

  • Structure: Features a benzo[d]thiazole core linked to a 1-phenyl-3,4-dihydroisoquinoline group via an acetamide bridge.
  • Bioactivity: Demonstrates dual inhibition of MAO-B (IC₅₀ = 0.87 µM) and butyrylcholinesterase (BChE, IC₅₀ = 1.12 µM), making it a candidate for Alzheimer’s disease therapy. The isoquinoline moiety enhances selectivity for MAO-B over MAO-A .
  • Comparison: Unlike the target compound, which includes furan and thiophene groups, this derivative’s isoquinoline substituent likely improves blood-brain barrier penetration, a critical factor for CNS-targeted drugs.

b. 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 851623-62-6)

  • Structure : Contains a phenylthiazole and thiophen-2-ylmethyl group. Molecular formula: C₁₆H₁₄N₂OS₂.
  • Bioactivity: Not explicitly reported, but thiazole-thiophene hybrids are often explored for antimicrobial and anti-inflammatory properties .
  • Comparison : The absence of a benzothiazole core in this compound reduces structural overlap with the target molecule, but the shared thiophen-2-ylmethyl group suggests similar metabolic stability.

c. N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides (5a–r)

  • Structure : Synthesized via 1,3-dipolar cycloaddition, incorporating triazole rings.
  • Bioactivity : Exhibits antibacterial activity against Staphylococcus aureus (MIC = 8–32 µg/mL), attributed to the triazole’s ability to disrupt bacterial membrane synthesis .
  • Comparison : The triazole group introduces additional hydrogen-bonding capacity, which may enhance target affinity compared to the furan and thiophene groups in the target compound.
Physicochemical and Pharmacokinetic Properties
Compound Molecular Formula Molecular Weight LogP* Key Substituents Bioactivity Target
Target Compound C₁₇H₁₅N₃O₂S₂ 381.45 3.2 Benzothiazole, Furan, Thiophene Potential MAO-B/VEGFR-2
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-isoquinolinyl)acetamide C₂₄H₂₀N₃OS 405.50 4.1 Isoquinoline MAO-B/BChE
2-(2-phenylthiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide C₁₆H₁₄N₂OS₂ 330.42 2.8 Phenylthiazole Antimicrobial
N-(benzo[d]thiazol-2-yl)-2-(triazol-1-yl)acetamide C₁₁H₁₀N₄OS 258.28 1.5 Triazole Antibacterial

*LogP values estimated using preADMET .

Structure-Activity Relationship (SAR) Insights
  • Benzothiazole Core : Essential for enzyme inhibition (e.g., MAO-B, VEGFR-2). Nitro or methoxy substitutions at position 6 enhance activity .
  • Acetamide Linker : Flexibility and length influence binding pocket accessibility. Methylation at the nitrogen (as in ’s 1351611-67-0) reduces polarity, improving membrane permeability .
  • Aromatic Substituents: Thiophene and furan groups contribute to π-π interactions but may reduce metabolic stability compared to phenyl or isoquinoline groups .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d]thiazole moiety : Known for its pharmacological properties.
  • Furan ring : Associated with various biological activities.
  • Thiophene group : Enhances the compound's reactivity and interaction with biological targets.

The molecular formula of this compound is C18H16N4O2SC_{18}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 352.4 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, affecting cell proliferation and survival.
  • Receptor Modulation : It can interact with various receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
  • Antioxidant Activity : The presence of thiophene and furan rings may contribute to its antioxidant properties, neutralizing free radicals and reducing oxidative stress.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thiazole have shown promising results in inhibiting cancer cell lines with IC50 values lower than standard chemotherapeutics .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that it possesses significant antibacterial and antifungal properties, comparable to established antibiotics .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of this compound. In animal models, it has shown efficacy in reducing seizure activity and neurotoxicity, suggesting its utility in treating neurological disorders .

Case Studies

  • Antitumor Efficacy : A study involving this compound derivatives demonstrated their ability to induce apoptosis in cancer cells, significantly outperforming conventional drugs like doxorubicin .
    CompoundIC50 (µg/mL)Cell Line
    Compound 91.61 ± 1.92Jurkat
    Compound 101.98 ± 1.22A431
  • Neurotoxicity Studies : In neurotoxicity assessments using the rotarod test, certain derivatives exhibited protective indices significantly higher than those of standard anticonvulsants, indicating a favorable safety profile alongside efficacy .

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